1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea
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Overview
Description
1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of two indole groups, which are fused to a urea moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with ethylenediamine to form an intermediate, which is then reacted with 1-methyl-1H-indole-3-carbonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The indole groups can be oxidized to form oxindole derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Corresponding amines.
Substitution: N-alkyl or N-acyl indole derivatives.
Scientific Research Applications
1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole groups can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The urea moiety can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-3-yl)urea
- 1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-2-yl)urea
- 1-(2-(1H-indol-1-yl)ethyl)-3-(1H-indol-2-yl)urea
Uniqueness
1-(2-(1H-indol-1-yl)ethyl)-3-(1-methyl-1H-indol-3-yl)urea is unique due to the presence of both 1-methyl and 3-indole substituents, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
1-(2-indol-1-ylethyl)-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-23-14-17(16-7-3-5-9-19(16)23)22-20(25)21-11-13-24-12-10-15-6-2-4-8-18(15)24/h2-10,12,14H,11,13H2,1H3,(H2,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELUDADXTUVYDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCN3C=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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